molecular formula C2H2P2Se B15416066 1,2,4-Selenadiphosphole CAS No. 163354-38-9

1,2,4-Selenadiphosphole

Cat. No.: B15416066
CAS No.: 163354-38-9
M. Wt: 166.96 g/mol
InChI Key: RUUIDKCULQUXRG-UHFFFAOYSA-N
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Description

1,2,4-Selenadiphosphole is an aromatic heterocyclic compound featuring a unique ring system composed of phosphorus and selenium atoms. This specialized reagent is valued in fundamental research for its role as a ligand in organometallic chemistry. It has been utilized in the synthesis of pentacarbonyl metal complexes with elements such as chromium and tungsten, which has enabled the first structural characterization of this novel ring system . The compound coordinates with metal carbonyl fragments via the phosphorus atom bonded directly to selenium, forming stable η1-complexes that are instrumental for studying coordination geometry and bonding . 1,2,4-Selenadiphosphole represents a significant area of study in the development of novel aromatic systems and main group chemistry, offering researchers a versatile building block for exploring new chemical space and developing advanced materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

163354-38-9

Molecular Formula

C2H2P2Se

Molecular Weight

166.96 g/mol

IUPAC Name

1,2,4-selenadiphosphole

InChI

InChI=1S/C2H2P2Se/c1-3-2-5-4-1/h1-2H

InChI Key

RUUIDKCULQUXRG-UHFFFAOYSA-N

Canonical SMILES

C1=P[Se]C=P1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 1,2,4-selenadiphosphole and related heterocycles:

Compound Structure Bond Lengths (Å) Aromaticity Stability Reactivity Highlights
1,2,4-Selenadiphosphole Se-P: ~2.2–2.3 Moderate Air-sensitive Electrophilic Se sites
1,3,4-Selenadiphosphole Se-P: ~2.3–2.4 Weak Less stable Nucleophilic P centers
1,2-Thiadiphosphole S-P: ~2.0–2.1 Strong Air-stable Thioamide-like behavior
1,2,3-Selenadiazole Se-N: ~1.8–1.9 Non-aromatic Thermally labile Forms selenides

Key Observations :

  • Bond Lengths : The Se-P bond in 1,2,4-selenadiphosphole (~2.2–2.3 Å) is longer than S-P bonds in thiadiphospholes (~2.0–2.1 Å), reflecting selenium’s larger atomic radius and weaker electronegativity .
  • Aromaticity : Unlike 1,2-thiadiphospholes, which exhibit stronger aromaticity due to sulfur’s electronegativity, 1,2,4-selenadiphosphole shows reduced conjugation, as selenium’s lower electronegativity disrupts π-electron delocalization .
  • Stability : 1,2,4-Selenadiphosphole is more air-sensitive than sulfur analogs, requiring inert conditions for synthesis and storage, similar to other selenium-containing heterocycles .

Q & A

Q. What methodologies enable precise control of regioselectivity in 1,2,4-selenadiphosphole functionalization reactions?

  • Methodological Answer : Catalyst design (e.g., chiral Lewis acids) and solvent tuning (e.g., polar aprotic media) direct electrophilic substitution. For example, steric bulk in phosphine ligands can favor para-substitution over ortho pathways. Kinetic vs. thermodynamic control experiments (via temperature gradients) further refine selectivity .

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